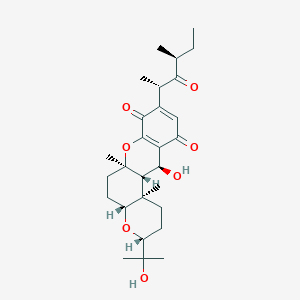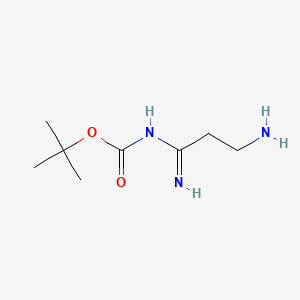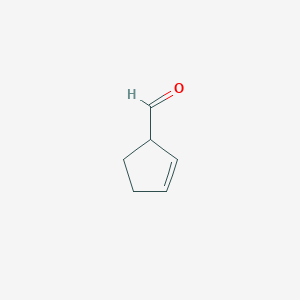![molecular formula C24H33NO3 B13833511 (3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple chiral centers and the presence of both naphthalene and furoisoindole moieties. Its intricate structure makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the naphthalene moiety: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the naphthalene ring system.
Introduction of the furoisoindole moiety: This step may involve a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the furoisoindole ring.
Spiro formation: The final step involves the formation of the spiro linkage, which can be achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include:
Use of catalysts: Catalysts can be employed to enhance the reaction rate and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice can be optimized to improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
(3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one has various applications in scientific research, including:
Chemistry: Used as a model compound to study spiro compound synthesis and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types.
Comparación Con Compuestos Similares
(3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one can be compared with other similar compounds, such as:
cis-Eudesm-6-en-11-ol: A compound with a similar naphthalene structure but different functional groups.
γ-Muurolene: A compound with a similar spiro structure but different ring systems.
Valencene: A compound with a similar furoisoindole moiety but different substituents.
These comparisons highlight the unique structural features and reactivity of (3R,4aS,7R,8R,8aS)-4’-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one, making it a valuable compound for various scientific studies.
Propiedades
Fórmula molecular |
C24H33NO3 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |
InChI |
InChI=1S/C24H33NO3/c1-13-8-9-23(5)19(22(13,3)4)7-6-14(2)24(23)11-16-18(26)10-15-17(20(16)28-24)12-25-21(15)27/h10,13-14,19,26H,6-9,11-12H2,1-5H3,(H,25,27)/t13-,14-,19+,23+,24-/m1/s1 |
Clave InChI |
NBKMSYKSQSMBOQ-HCWXRABKSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)C)C |
SMILES canónico |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)






![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)


